![molecular formula C27H31NO3 B12897159 3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole CAS No. 140866-44-0](/img/structure/B12897159.png)
3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole is a synthetic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two 4-(hex-5-en-1-yloxy)phenyl groups attached to the 3 and 5 positions of the isoxazole ring. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between terminal alkynes and nitrile oxides, which are formed in situ by the deprotonation of hydroxyimidoyl chlorides . The reaction is often carried out under solvent-free conditions using a recyclable copper/aluminum oxide nanocomposite catalyst. This method is scalable and can be performed under ball-milling conditions to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production of 3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole may involve similar synthetic routes but on a larger scale. The use of green solvents, such as water or ionic liquids, and mild oxidants can help mitigate the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The phenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Aplicaciones Científicas De Investigación
3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(4-methoxyphenyl)isoxazole: Similar structure but with methoxy groups instead of hex-5-en-1-yloxy groups.
3,5-Bis(4-hydroxyphenyl)isoxazole: Contains hydroxy groups on the phenyl rings.
3,5-Bis(4-chlorophenyl)isoxazole: Features chlorine atoms on the phenyl rings.
Uniqueness
3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole is unique due to the presence of hex-5-en-1-yloxy groups, which can impart different chemical and biological properties compared to other similar compounds. These groups may influence the compound’s solubility, reactivity, and interaction with biological targets .
Propiedades
Número CAS |
140866-44-0 |
|---|---|
Fórmula molecular |
C27H31NO3 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
3,5-bis(4-hex-5-enoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C27H31NO3/c1-3-5-7-9-19-29-24-15-11-22(12-16-24)26-21-27(31-28-26)23-13-17-25(18-14-23)30-20-10-8-6-4-2/h3-4,11-18,21H,1-2,5-10,19-20H2 |
Clave InChI |
ABUVQEJIJMRPCJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)OCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


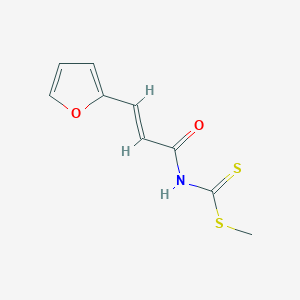


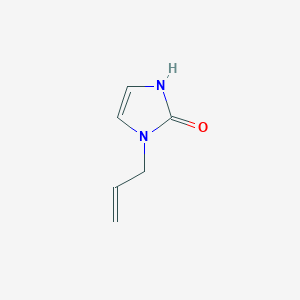
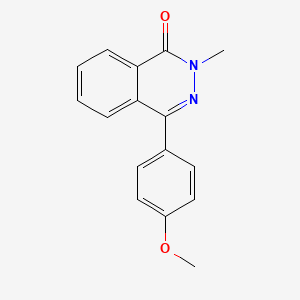
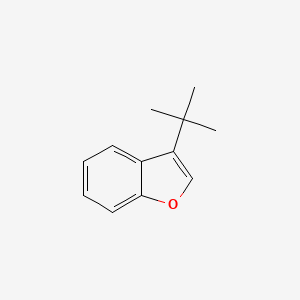
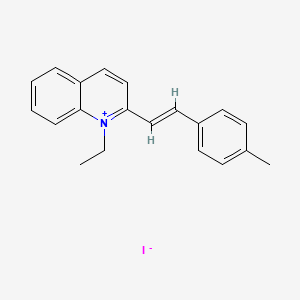

![8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)
![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)
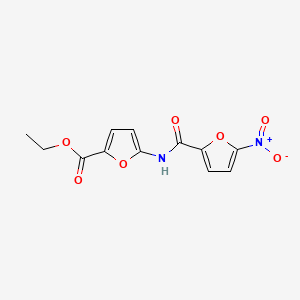
![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)
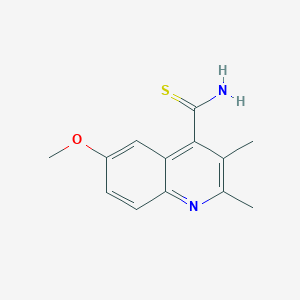
![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
